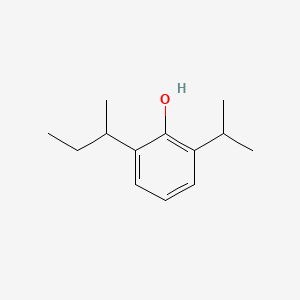
2-sec-Butyl-6-isopropylphenol
Cat. No. B8756294
Key on ui cas rn:
74926-97-9
M. Wt: 192.30 g/mol
InChI Key: NMTCMJXRNZCLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08350097B2
Procedure details


(−)-2-Sec-butyl-6-isopropylaniline (3) (1.92 g, 10 mmol) was dissolved in 20 ml 15% H2SO4 at 60° C., and then cooled to 0° C. A solution of NaNO2 (0.76 g, 11 mmol) in 8 ml water was added to the reaction mixture rapidly (˜30 sec) with vigorous stirring keeping temperature below 0° C. The solution was stirred for an additional 2 minutes, and then added in one portion to the suspension of Cu2O (1.5 g), in aqueous CuSO4×5H2O (10 g in 220 ml) with vigorous stirring at 50° C. Reaction mixture was stirred 30 min. and cooled to room temperature. The reaction was repeated five times with the same scale (total 9.13 g of aniline was used), and all reaction mixtures were combined. Organic material was extracted twice with ether (400 ml). The solvent was evaporated, and the compound purified by silica gel chromatography. CombiFlash chromatography (Hexane/EtAc) was performed and final product distilled (105-110*C/˜3 mm) (4.1 g (45%). Optical rotation: α20D=−7.58° (c=5, pentane). 1H NMR (250 MHz, chloroform-d1) δ 0.84-0.90 (t. 3H), δ 1.21-1.26 (m. 11H), δ 2.85-2.89 (m. 1H), δ 3.11-3.16 (m. 1H), δ 4.74 (s, 1H), δ 6.87-6.90 (t, 1H) δ 6.987-7.05(m 2H).
Name
(−)-2-Sec-butyl-6-isopropylaniline
Quantity
1.92 g
Type
reactant
Reaction Step One




[Compound]
Name
Cu2O
Quantity
1.5 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]([CH3:14])[CH3:13])[C:6]=1N)([CH2:3][CH3:4])[CH3:2].N([O-])=[O:16].[Na+].NC1C=CC=CC=1>OS(O)(=O)=O.O.[O-]S([O-])(=O)=O.[Cu+2]>[CH:1]([C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH2:3][CH3:4])[CH3:2] |f:1.2,6.7|
|
Inputs


Step One
|
Name
|
(−)-2-Sec-butyl-6-isopropylaniline
|
|
Quantity
|
1.92 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(CC)C1=C(N)C(=CC=C1)C(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
OS(=O)(=O)O
|
Step Two
Step Three
[Compound]
|
Name
|
Cu2O
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[O-]S(=O)(=O)[O-].[Cu+2]
|
Step Four
|
Name
|
|
|
Quantity
|
9.13 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with vigorous stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
temperature below 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred for an additional 2 minutes
|
|
Duration
|
2 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with vigorous stirring at 50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred 30 min.
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
all reaction mixtures
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Organic material was extracted twice with ether (400 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the compound purified by silica gel chromatography
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
final product distilled (105-110*C/˜3 mm) (4.1 g (45%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(CC)C1=C(C(=CC=C1)C(C)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
